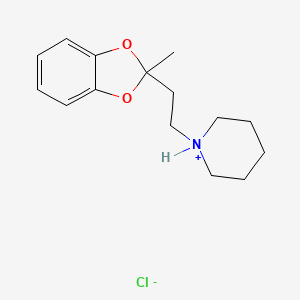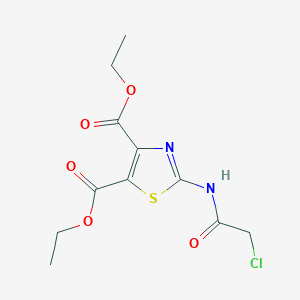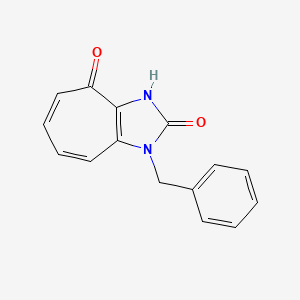
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a piperidine ring attached to a benzodioxole structure, which is further substituted with a methyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodioxole core with a suitable piperidine derivative, such as 2-chloroethylpiperidine, under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-piperidinopropylamine: Similar structure with a piperidine ring and a methyl group.
2-Piperidinoethyl methacrylate: Contains a piperidine ring and an ester group.
2-Piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate chloride: Similar piperidine-based structure.
Uniqueness
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is unique due to its benzodioxole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine-based compounds and contributes to its specific applications and mechanisms of action.
Propriétés
Numéro CAS |
65210-33-5 |
|---|---|
Formule moléculaire |
C15H22ClNO2 |
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
Clé InChI |
ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)










![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
